molecular formula C11H9BrOS B075963 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol CAS No. 10245-75-7

2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol

Cat. No. B075963
CAS RN: 10245-75-7
M. Wt: 269.16 g/mol
InChI Key: SBAKMCKCKJSGCW-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol, also known as BNT, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of naphthothiophene derivatives and has a molecular formula of C14H9BrOS. BNT is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.

Mechanism Of Action

The mechanism of action of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol is not fully understood, but it is believed to involve the interaction of the compound with biological molecules such as proteins and enzymes. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been shown to bind to certain proteins, which may alter their function and lead to physiological effects.

Biochemical And Physiological Effects

2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been studied for its potential effects on various biochemical and physiological processes. In one study, 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol was found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have implications for the treatment of neurological disorders such as Alzheimer's disease. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol in lab experiments include its relatively simple synthesis method and its potential as a semiconductor material in OFETs. However, the limitations of using 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol include its limited solubility in common organic solvents and its potential toxicity.

Future Directions

There are several potential future directions for research on 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol. One area of interest is the development of new synthetic methods for 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol that are more efficient and environmentally friendly. Another area of interest is the study of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol's potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol and its potential effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol involves a multi-step process that begins with the reaction of 2-bromo-1-naphthol with thiophene-2-carbaldehyde in the presence of a base. The resulting intermediate is then subjected to a series of reactions involving various reagents and solvents to yield 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol. The synthesis of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has potential applications in scientific research, particularly in the field of organic electronics. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been studied for its ability to act as a semiconductor material in organic field-effect transistors (OFETs). OFETs are electronic devices that are used to amplify and switch electronic signals. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been found to exhibit good charge transport properties, making it a promising material for use in OFETs.

properties

CAS RN

10245-75-7

Product Name

2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

3-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-ol

InChI

InChI=1S/C11H9BrOS/c12-11-7-4-5-8(13)6-2-1-3-9(14-11)10(6)7/h1-3,8,13H,4-5H2

InChI Key

SBAKMCKCKJSGCW-UHFFFAOYSA-N

SMILES

C1CC2=C(SC3=CC=CC(=C23)C1O)Br

Canonical SMILES

C1CC2=C(SC3=CC=CC(=C23)C1O)Br

synonyms

2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol

Origin of Product

United States

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